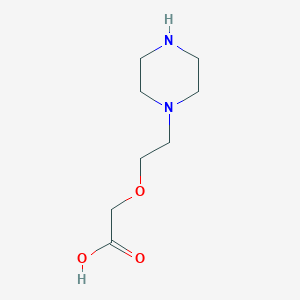

2-(2-(Piperazin-1-yl)ethoxy)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

197969-01-0 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-(2-piperazin-1-ylethoxy)acetic acid |

InChI |

InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |

InChI Key |

TWFOPCLHVOVQAV-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCOCC(=O)O |

Canonical SMILES |

C1CN(CCN1)CCOCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Piperazin 1 Yl Ethoxy Acetic Acid and Its Derivatives

General Approaches to the Synthesis of Piperazine-Containing Scaffolds

The construction of the piperazine (B1678402) ring is a well-established area of synthetic organic chemistry, with numerous methods developed to access this important heterocyclic system. These approaches can be broadly categorized into cyclization procedures and transition-metal-catalyzed reactions.

Cyclization Procedures for Piperazine Ring Formation

Cyclization reactions are a cornerstone of piperazine synthesis, often involving the formation of two carbon-nitrogen bonds to close the six-membered ring. These methods typically start from linear precursors containing the necessary nitrogen and carbon atoms.

One common strategy involves the cyclization of linear diamine precursors. nih.gov For instance, the reaction of substituted ethylenediamines with various fumarates, maleates, and maleimides can lead to the formation of substituted ketopiperazine acetic acid esters and amides. researchgate.net This approach offers a direct route to functionalized piperazine cores.

Another notable cyclization method is the Dieckmann cyclization. This intramolecular condensation of a diester in the presence of a base can be adapted to form piperazine-2,5-diones from substrates of the type CH₂-N(R)C(O)CH₂N(R')CO₂Ph. acs.org The resulting piperazine-2,5-diones can then be further modified to generate a variety of piperazine derivatives.

A more recent development involves the reductive cyclization of dioximes. This method utilizes primary amines and nitrosoalkenes as building blocks, which undergo a sequential double Michael addition to form bis(oximinoalkyl)amines. Subsequent catalytic reductive cyclization of the oxime groups yields piperazines. nih.gov This approach allows for the straightforward structural modification of bioactive molecules by converting a primary amino group into a piperazine ring. nih.gov

| Cyclization Method | Starting Materials | Key Transformation | Product Type |

| From Diamine Precursors | Substituted ethylenediamines, fumarates/maleates | Nucleophilic addition and cyclization | Substituted ketopiperazine acetic acid esters/amides |

| Dieckmann Cyclization | Diester substrates (e.g., CH₂-N(R)C(O)CH₂N(R')CO₂Ph) | Intramolecular condensation | Piperazine-2,5-diones |

| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Double Michael addition, catalytic reductive cyclization | Substituted piperazines |

Palladium-Catalyzed Carboamination Reactions for Piperazine Construction

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles, including piperazines. Carboamination reactions, in particular, offer an efficient means of constructing the piperazine ring by forming both a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov

This strategy has been successfully employed for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.govnih.gov The key transformation involves a palladium-catalyzed carboamination reaction between an aryl or alkenyl halide and a substituted ethylenediamine (B42938) derivative. nih.govnih.gov This method is highly modular, allowing for the construction of piperazines with diverse substituents at the N¹, N⁴, C², and C⁶ positions. nih.govnih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl or alkenyl bromide to a Pd(0) complex, followed by reaction with the amine and subsequent intramolecular aminopalladation of the alkene. nih.gov

The scope of this reaction has been explored with various substrates, demonstrating its utility in generating a range of substituted piperazines. nih.gov For example, the reaction tolerates substitution on or adjacent to the alkene moiety, albeit sometimes requiring higher temperatures. nih.gov

Specific Synthetic Routes to 2-(2-(Piperazin-1-yl)ethoxy)acetic Acid

The synthesis of this compound, a key component in certain pharmaceutical compounds, can be achieved through several distinct synthetic pathways. These routes often involve the initial construction of a functionalized piperazine intermediate followed by elaboration of the ethoxyacetic acid side chain.

Nucleophilic Substitution Reactions in its Formation

Nucleophilic substitution is a fundamental reaction in organic synthesis and plays a crucial role in the construction of this compound and its derivatives. One established method involves the reaction of a pre-formed piperazine derivative with a suitable electrophile.

For instance, the synthesis of the well-known antihistamine cetirizine (B192768), which is a derivative of this compound, often starts with 1-[(4-chlorophenyl)phenylmethyl]-piperazine. This piperazine is then reacted with methyl (2-chloroethoxy)-acetate in a nucleophilic substitution reaction to yield the corresponding methyl ester of the final product. google.comgoogle.com Subsequent hydrolysis of the ester furnishes the carboxylic acid.

An alternative nucleophilic substitution approach involves the reaction of 2-[4-[(4-chlorophenyl)-phenylmethyl]-piperazinyl]1-ethan-1-ol with an alkali metal haloacetate, such as sodium chloroacetate. google.comgoogle.com This reaction is typically carried out in the presence of an alkali metal alcoholate. google.com

| Reactants | Reagents/Conditions | Product |

| 1-[(4-chlorophenyl)phenylmethyl]-piperazine, methyl (2-chloroethoxy)-acetate | - | Methyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetate |

| 2-[4-[(4-chlorophenyl)-phenylmethyl]-piperazinyl]1-ethan-1-ol, Sodium chloroacetate | Alkali metal alcoholate | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid |

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile group to a carboxylic acid is a classic transformation in organic synthesis and provides a viable route to this compound. libretexts.orgchemguide.co.uk This method involves the synthesis of a nitrile-containing intermediate, which is then converted to the final carboxylic acid.

A specific example is the synthesis of cetirizine via the hydrolysis of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-l-piperazinyl]ethoxy]-acetonitrile. google.com This nitrile precursor can be prepared by the reaction of 1-[(4-chlorophenyl)phenylmethyl]-piperazine with 2-chloroethoxyacetonitrile. google.com The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions. google.comlibretexts.orgchemguide.co.uk

Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid, which directly produces the carboxylic acid. libretexts.orgchemguide.co.uk In contrast, alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt. libretexts.orgchemguide.co.uk Acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.org

| Hydrolysis Condition | Reactant | Product |

| Acidic | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-l-piperazinyl]ethoxy]-acetonitrile | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-l-piperazinyl]ethoxy]-acetic acid |

| Basic | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-l-piperazinyl]ethoxy]-acetonitrile | Sodium 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-l-piperazinyl]ethoxy]-acetate |

Amide Hydrolysis Routes

The hydrolysis of an amide bond to a carboxylic acid offers another synthetic pathway to this compound. masterorganicchemistry.comorganic-chemistry.org This approach necessitates the preparation of an amide precursor, which is then subjected to hydrolytic conditions.

A documented synthesis involves the hydrolysis of (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl]- 1-piperazinyl] ethoxy -l-S-[N-(l-phenyl ethyl)] acetamide (B32628). google.com This amide can be hydrolyzed to the desired (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy acetic acid by treatment with either an acid or a base. google.com Acid hydrolysis is often preferred and can be carried out using aqueous mineral acids such as hydrochloric acid or hydrobromic acid. google.com

The conditions for amide hydrolysis are typically harsh, often requiring prolonged heating with a strong acid or base. masterorganicchemistry.com The mechanism of acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of the amine portion. masterorganicchemistry.com

| Amide Precursor | Hydrolysis Conditions | Product |

| (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl]- 1-piperazinyl] ethoxy -l-S-[N-(l-phenyl ethyl)] acetamide | Acid (e.g., aq. HBr, heat) or Base | (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy acetic acid |

Deprotection Strategies (e.g., from tert-butyl protected intermediates)

The removal of the tert-butyloxycarbonyl (Boc) and tert-butyl ester protecting groups is a critical step in the synthesis of this compound. These groups are acid-labile, and their removal is typically achieved under acidic conditions. fishersci.co.ukresearchgate.net

The deprotection of a Boc-protected amine is a straightforward carbamate (B1207046) hydrolysis in an acidic environment. fishersci.co.uk This process involves the protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. researchgate.netmdpi.com Similarly, the acidic hydrolysis of a tert-butyl ester proceeds through the formation of a tert-butyl cation. researchgate.net

Common reagents and conditions for these deprotection steps include:

Trifluoroacetic Acid (TFA): TFA is a widely used reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation. commonorganicchemistry.comresearchgate.net The reaction is often carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature. fishersci.co.ukcommonorganicchemistry.com The concentration of TFA can be varied, with mixtures ranging from 25% TFA in DCM to neat TFA. commonorganicchemistry.com

Hydrochloric Acid (HCl): Aqueous solutions of HCl are also effective for removing Boc and tert-butyl ester groups. fishersci.co.uk For instance, a piperazine derivative can be deprotected by dissolving it in 6N HCl and washing with an organic solvent like ether. jgtps.com

Sulfuric Acid (H₂SO₄): In some cases, selective deprotection of a Boc group in the presence of a tert-butyl ester can be achieved using concentrated sulfuric acid in tert-butyl acetate (B1210297). researchgate.net

Lewis Acids: Reagents like zinc bromide (ZnBr₂) can be employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups, although N-Boc groups are generally labile under these conditions. researchgate.net

Alternative "Green" Methods: To avoid the use of corrosive and toxic acids like TFA, alternative methods are being explored. acsgcipr.org These include the use of Brønsted acidic deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the reaction medium and the catalyst for Boc deprotection. mdpi.com Thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) at elevated temperatures also offers a viable alternative. researchgate.net

| Deprotection Reagent | Conditions | Substrate | Notes | Reference |

| Trifluoroacetic Acid (TFA) | DCM, room temperature | Boc-protected amines/tert-butyl esters | Common and effective method. | fishersci.co.ukcommonorganicchemistry.com |

| Hydrochloric Acid (HCl) | 6N aqueous solution | Boc-protected piperazine | Standard aqueous workup procedure. | jgtps.com |

| Sulfuric Acid (H₂SO₄) | tert-butyl acetate | Boc-protected dipeptide tert-butyl ester | Allows for selective deprotection. | researchgate.net |

| Zinc Bromide (ZnBr₂) | Isopropanol/nitromethane | Boc and tert-butyl protected dinucleotide | Used for simultaneous deprotection. | researchgate.net |

| Choline chloride/p-TSA | Room temperature | Various N-Boc derivatives | Greener alternative to strong acids. | mdpi.com |

Chemical Transformations and Functionalization Strategies of the Ethoxyacetic Acid Chain

The ethoxyacetic acid chain of the this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Key strategies focus on the carboxylic acid and the ether linkage.

One common transformation involves the esterification of the carboxylic acid. For example, the free acid can be converted to its corresponding tert-butyl ester. This is often achieved by reacting the acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide. rsc.orgorganic-chemistry.org The resulting tert-butyl ester can serve as a protecting group or as a final product.

The carboxylic acid can also be converted to an acid chloride, a highly reactive intermediate, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org These acid chlorides can then be reacted with various nucleophiles, such as alcohols or amines, to form esters and amides, respectively. This provides a versatile method for introducing a wide array of functional groups at this position.

Furthermore, the ether linkage itself can be a target for modification, although this is less common. Synthetic strategies that build the ethoxyacetic acid chain from precursors allow for the introduction of diversity. A patented process describes the reaction of a 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol with a 2-substituted acetaldehyde (B116499) dialkylacetal. wipo.int Subsequent hydrolysis of the acetal (B89532) to the aldehyde and oxidation yields the desired carboxylic acid. wipo.int This approach allows for the introduction of substituents on the carbon adjacent to the ether oxygen.

Methodological Research in Optimizing Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Research in this area focuses on several key aspects of the synthesis.

In the protection step of the piperazine nitrogen with a Boc group, the choice of base and solvent can significantly impact the reaction's efficiency. Common bases include sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate, while solvents can range from water and THF to acetonitrile. fishersci.co.uk

For the deprotection of Boc groups, the concentration of the acid and the reaction time are critical parameters. For instance, using 25% TFA in DCM for 2 hours is a common protocol. commonorganicchemistry.com Microwave-assisted deprotection using TFA in methylene (B1212753) chloride has been shown to rapidly accomplish the cleavage of N-Boc groups. researchgate.net

In the synthesis of related piperazine-containing compounds, the choice of coupling reagents and the management of side reactions are important. For example, in peptide synthesis involving piperazine derivatives, the use of piperazine and DBU has been explored as a rapid and efficient alternative to piperidine (B6355638) for Fmoc deprotection, minimizing side reactions like aspartimide formation. researchgate.net

The synthesis of tert-butyl esters, a common protecting strategy for the carboxylic acid, has also been optimized. The use of acetic anhydride (B1165640) with a catalytic amount of anhydrous zinc chloride provides a method for producing tert-butyl acetate, a key reagent. orgsyn.org

Enantioselective Synthesis of Analogues Derived from the this compound Scaffold

The development of enantioselective synthetic routes is critical when the desired biological activity is associated with a specific stereoisomer. While the parent this compound is achiral, the introduction of stereocenters into its derivatives necessitates enantioselective control.

One strategy involves the use of chiral starting materials. For example, if a substituent is introduced on the ethoxyacetic acid chain, a chiral building block can be employed.

Another approach is the use of chiral catalysts or auxiliaries during the synthesis. Although specific examples for the enantioselective synthesis of direct analogues of this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis can be applied. For instance, in the synthesis of related compounds, chiral chromatography is a common method for separating enantiomers. A racemate can be derivatized with a chiral resolving agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), separated by chiral liquid chromatography, and then deprotected to yield the individual enantiomers. researchgate.net

Role of 2 2 Piperazin 1 Yl Ethoxy Acetic Acid As a Synthetic Intermediate in Advanced Compound Development

Utility as a Building Block in the Synthesis of Pharmacologically Active Piperazine (B1678402) Derivatives

The piperazine ring is a common and important structural motif in many FDA-approved drugs. nih.gov This heterocycle is valued in medicinal chemistry for its ability to influence the physicochemical properties of a molecule, such as solubility and bioavailability. mdpi.commdpi.com The presence of the piperazine moiety in 2-(2-(piperazin-1-yl)ethoxy)acetic acid makes it a valuable starting material for the synthesis of a wide range of pharmacologically active piperazine derivatives. nih.govmdpi.com

The development of new and efficient methods for the functionalization of the piperazine ring is an active area of research, aiming to expand the chemical space for drug discovery. nih.gov The use of this compound and similar piperazine-containing building blocks allows for the construction of novel compounds with potential therapeutic applications. mdpi.comrsc.org The synthesis of these derivatives often involves reactions that modify the piperazine ring or attach other molecular fragments to it, leading to compounds with diverse biological activities. nih.govresearchgate.net

Table 1: Examples of Pharmacologically Active Piperazine Derivatives

| Derivative Class | Therapeutic Area | Reference |

| N-Arylpiperazines | Antidepressants, Antipsychotics | mdpi.com |

| Piperazine-substituted dihydrofurans | Not specified | nih.gov |

| 1,2,4-triazole derivatives with piperazine moiety | Antibacterial | mdpi.com |

| Quinolone-oxadiazole derivatives | Anticancer, Antimicrobial | rsc.org |

Precursor and Structural Component in the Synthesis of Antihistamine Agents (e.g., Cetirizine (B192768) and Levocetirizine)

One of the most significant applications of this compound is as a key precursor in the synthesis of the second-generation antihistamines, cetirizine and its active enantiomer, levocetirizine. google.comgoogle.comnih.gov These drugs are widely used for the treatment of allergic conditions such as rhinitis and urticaria. google.comnih.gov

The synthesis of cetirizine involves the reaction of 1-[(4-chlorophenyl)phenylmethyl]-piperazine with a derivative of 2-(2-chloroethoxy)acetic acid. google.com Various synthetic routes have been developed to improve the efficiency and yield of this process. google.comgoogle.comwipo.int For instance, one method involves reacting 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethanol with an alkali metal haloacetate. google.com Another approach utilizes the condensation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-haloacetic acid. google.com

The molecular structure of cetirizine is (RS)-2-[2-[4-(4-chlorophenyl) phenylmethyl] piperazin-1-yl] ethoxy] acetic acid dihydrochloride. nih.gov The development of efficient synthetic pathways for cetirizine and its derivatives is an ongoing area of research in process chemistry. wipo.intgoogle.com

Table 2: Key Intermediates in the Synthesis of Cetirizine

| Intermediate | Role | Reference |

| 1-[(4-chlorophenyl)phenylmethyl]-piperazine | Starting material | google.com |

| Methyl (2-chloroethoxy)-acetate | Reactant | google.com |

| 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol | Starting material in an alternative route | google.com |

Application in the Design and Construction of Novel Heterocyclic Systems with Potential Biological Relevance

The structural features of this compound make it a valuable tool for the design and synthesis of novel heterocyclic systems. mdpi.comorganic-chemistry.org The piperazine ring, in particular, is a privileged scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds. mdpi.commdpi.com

Researchers utilize this building block to construct more complex molecules with diverse ring systems. nih.govnih.gov The synthesis of these novel heterocycles can involve various chemical transformations, such as radical cyclizations or multi-component reactions. mdpi.comnih.gov For example, piperazine-substituted dihydrofuran derivatives have been synthesized via Mn(OAc)3 mediated radical cyclizations. nih.gov

The aim of these synthetic efforts is to create new chemical entities with potential therapeutic applications. The incorporation of the piperazine moiety can positively modulate the pharmacokinetic properties of a drug candidate. mdpi.com The development of new synthetic methods allows for the creation of a wider range of heterocyclic compounds for biological screening. nih.govorganic-chemistry.org

Table 3: Examples of Novel Heterocyclic Systems Derived from Piperazine Intermediates

| Heterocyclic System | Synthetic Method | Potential Application | Reference |

| 3-Substituted piperazine-2-acetic acid esters | Annulation of a chiral 1,2-diamine intermediate | Biologically valuable piperazine heterocycles | nih.gov |

| Piperazine-substituted dihydrofurans | Mn(OAc)3 mediated oxidative radical cyclization | Not specified | nih.gov |

| 2-Aryl, 2-heteroaryl, and 2-alkyl piperazines | Visible-light-promoted decarboxylative annulation | Biologically relevant piperazines | organic-chemistry.org |

Research on Process Chemistry and Development of Efficient Synthetic Routes for Downstream Derivatives

A significant area of research involving this compound focuses on the development of efficient and cost-effective synthetic routes for its downstream derivatives, particularly cetirizine. wipo.intgoogle.com The goal of process chemistry is to optimize existing synthetic methods and develop new ones that are scalable, safe, and produce high yields of the desired product. organic-chemistry.org

For the synthesis of cetirizine, various approaches have been explored to improve upon the initial methods. google.comgoogle.com These include the use of different starting materials, catalysts, and reaction conditions. For example, a process has been developed that involves the reaction of a corresponding 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol with a 2-substituted acetaldehyde (B116499) dialkylacetal, followed by hydrolysis and oxidation to yield the final acid. wipo.int

Table 4: Comparison of Synthetic Routes for Cetirizine

| Synthetic Approach | Key Features | Reference |

| Reaction of 1-[(4-chlorophenyl)phenylmethyl]-piperazine with methyl (2-chloroethoxy)-acetate | A common laboratory-scale synthesis. | google.com |

| Reaction of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethanol with alkali metal haloacetates | An alternative route with potentially higher yields. | google.com |

| Reaction of 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol with a 2-substituted acetaldehyde dialkylacetal | A multi-step process designed for efficiency and high yield. | wipo.int |

Academic Research on the Biological Relevance and Mechanisms of Action of 2 2 Piperazin 1 Yl Ethoxy Acetic Acid Derivatives

Structure-Activity Relationship (SAR) Studies Utilizing the Ethoxyacetic Acid Piperazine (B1678402) Scaffoldnih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of the ethoxyacetic acid piperazine scaffold, SAR studies have been instrumental in optimizing their interactions with biological targets.

Influence of Substituent Variations on Ligand-Receptor Interactions

The pharmacological activity of derivatives based on the 2-(2-(piperazin-1-yl)ethoxy)acetic acid framework can be significantly altered by modifying various parts of the molecule. Key areas for substitution include the piperazine ring, the terminal aromatic groups, and the linker connecting them.

For histamine (B1213489) H1 receptor antagonists, the nature of the aromatic system is a crucial determinant of affinity. Hallmark features often include two aromatic rings, which can be arranged in a flexible diphenyl structure or a more rigid tricyclic system. acs.org Fusing the aromatic rings into a tricyclic structure generally leads to higher binding affinity and a longer residence time at the receptor. nih.govacs.org For example, cetirizine (B192768), a well-known antihistamine, features a (4-chlorophenyl)(phenyl)methyl group attached to the piperazine nitrogen. ugr.es

In the context of GABAA receptors, substitutions on the phenyl ring of phenylpiperazine derivatives have a pronounced effect on their antagonist potency. A study on the human α1β2γ2 GABAA receptor demonstrated that chlorophenylpiperazines were the most potent antagonists. nih.gov The position of the substituent also matters; for instance, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) was found to be a more potent inhibitor than its 3-chloro and 4-chloro counterparts. nih.gov This highlights the sensitivity of the receptor's binding pocket to both the electronic nature and the spatial arrangement of substituents. nih.gov

The length and nature of the linker between the piperazine core and other parts of the molecule also play a role. For instance, in a series of histamine H3 receptor antagonists, extending the alkyl chain linker from a tert-butyl analogue decreased the affinity for the H3 receptor. nih.gov This suggests that an optimal distance and geometry between key pharmacophoric groups are necessary for effective binding.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of the ethoxyacetic acid piperazine scaffold and its derivatives reveals how molecular flexibility or rigidity influences biological activity.

The flexibility of the ligand is a key factor. Non-tricyclic H1 antagonists, with their unconstrained aromatic rings, can more easily adapt their conformation to fit into the receptor's binding site. acs.org However, this flexibility can come at an energetic cost. By contrast, fusing the two aromatic rings into a single, rigid tricyclic system pre-organizes the molecule into a conformation that is more favorable for binding, which can lead to increased affinity and longer residence time on the receptor. nih.govacs.org This principle is demonstrated by the higher binding affinity and longer residence times observed for tricyclic H1 antagonists compared to their non-tricyclic counterparts. nih.gov

Exploration of Biological Target Interactions of Substituted Derivatives

Derivatives of the this compound scaffold are known to interact with a range of biological targets, with a significant amount of research focused on their effects on neurotransmitter receptors. ugr.es

Investigations into Antimicrobial Activities of Piperazine-Derived Compounds

The rise of microbial resistance has spurred the search for novel antimicrobial agents, with piperazine derivatives emerging as a promising class of compounds. researchgate.net

A variety of piperazine derivatives have been synthesized and evaluated for their activity against a broad spectrum of bacteria and fungi. researchgate.netresearchgate.net For instance, certain 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene derivatives have shown high activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). researchgate.net Similarly, other synthesized series of piperazine derivatives have demonstrated significant antibacterial activity against strains like Pseudomonas aeruginosa and Streptomyces epidermidis, and antifungal activity against species such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. researchgate.net

In another study, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed potent antibacterial activity, with one compound in particular being most effective against Listeria monocytogenes. nih.gov Notably, several of these compounds were more potent than the standard drug ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov One derivative also displayed better activity than ampicillin against P. aeruginosa. nih.gov The antifungal activity of this series was most pronounced against Trichoderma viride. nih.gov

Furthermore, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been identified as a potent antimicrobial agent against Staphylococcus epidermidis, S. aureus, and MRSA. nih.gov Research suggests its mechanism of action involves inhibition of DNA gyrase, leading to cell disruption. nih.gov The antimicrobial effect of PNT is described as both bacteriostatic and bactericidal. nih.gov

The table below summarizes the antimicrobial screening results for a selection of piperazine derivatives from various studies.

| Derivative Class | Test Organisms | Standard Drugs | Observed Activity |

| Substituted phenyl acetamide (B32628) piperazines | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Ciprofloxacin, Griseofulvin | One compound showed good antifungal activity against Aspergillus niger. derpharmachemica.com |

| 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one | Bacteria and Fungi | Ciprofloxacin, Miconazole | Some compounds were found to be 2 to 2.5-fold more potent than the standard drugs. derpharmachemica.com |

| N-aryl-2,2,2-trifluoroacetimidoyl piperazinylquinolones | Bacteria | Ciprofloxacin, Vancomycin | Two selected compounds displayed good antibacterial activities. derpharmachemica.com |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Not specified | Exhibits both bacteriostatic and bactericidal activity; mechanism involves DNA gyrase inhibition. nih.gov |

| Piperazine-linked bisbenzamidines | Pneumocystis carinii | Pentamidine | Many derivatives were highly potent with minimal in vitro toxicities. nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, S. aureus, MRSA, E. coli, P. aeruginosa, Aspergillus fumigatus, Trichoderma viride | Ampicillin | Several compounds were more potent than ampicillin against MRSA; one was more active against P. aeruginosa. nih.gov |

Research on Neuroprotective Potential and Cholinergic Transmission Modulation by Scaffold Derivatives

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is integral to proper nervous system function, and its modulation is a key strategy for treating neurological disorders. nih.govmdpi.com Piperazine derivatives have been investigated for their ability to interact with components of the cholinergic system, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. nih.gov

A study on a series of piperazine derivatives found them to be effective inhibitors of both AChE and BChE, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. nih.gov These compounds were also found to inhibit glutathione (B108866) S-transferase (GST), an enzyme implicated in the development of neurological diseases. nih.gov Such findings suggest that piperazine-based compounds could be valuable leads for developing therapies for conditions where cholinergic dysfunction is a factor. nih.gov The modulation of cholinergic signaling is also a promising avenue for treating epilepsy, as both muscarinic and nicotinic acetylcholine receptors influence neuronal excitability. mdpi.com

Anti-inflammatory Research on Piperazine Analogs

Piperazine analogs have been the focus of research aimed at discovering new anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov

One study detailed the synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs for their anti-inflammatory activity. nih.gov These compounds were assessed using the carrageenan-induced paw edema method in animal models, a standard test for acute inflammation. nih.govmdpi.com Promising compounds from this series were further examined for their ulcerogenic potential to gauge their gastrointestinal toxicity. nih.gov The mechanism of action for the most active compounds was confirmed through molecular docking studies, which showed their binding interactions with the COX-2 enzyme. nih.gov

Other research has explored different piperazine-containing structures. For instance, a 7-Chloro-4-(piperazin-1-yl) quinoline (B57606) derivative was shown to possess both anti-inflammatory and analgesic properties, which are mediated by the suppression of inflammatory mediators. researchgate.net Similarly, studies on piperlotines, a class of α,β-unsaturated amides, have demonstrated their potential as in vivo anti-inflammatory agents, particularly when administered topically in acute inflammation models. scielo.org.mx

The table below presents findings from anti-inflammatory studies on various piperazine analogs.

| Derivative Class | In Vivo Model | Key Findings |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | Carrageenan-induced paw edema | Showed anti-inflammatory activity; active compounds bind to COX-2. nih.gov |

| 7-Chloro-4-(piperazin-1-yl) quinoline derivative | Acetic acid-induced writhing test, hot-plate test, carrageenan-induced paw edema | Demonstrated peripheral and central analgesic effects and anti-inflammatory activity by reducing paw edema. researchgate.net |

| Piperlotines | Carrageenan-induced acute inflammation, TPA acute inflammation model | Certain derivatives exhibited excellent in vivo anti-inflammatory activity, especially via topical administration. scielo.org.mx |

| Compounds from Piper bavinum | LPS-induced NO production in RAW 264.7 macrophage cells | Several isolated compounds, including a piperine (B192125) derivative, showed potent inhibitory activity against NO production, a marker of inflammation. researchgate.net |

Preclinical Research Methodologies for Assessing In Vitro and In Vivo Efficacy of Scaffold Derivatives

A range of preclinical methodologies are employed to evaluate the efficacy of piperazine derivatives. These methods span from initial in vitro screenings to more complex in vivo animal models.

In Vitro Assays:

Antimicrobial Susceptibility Testing: The disc diffusion method is a common initial screening tool to assess antibacterial activity. researchgate.net For compounds showing activity, the minimum inhibitory concentration (MIC) is determined using methods like the micro broth dilution technique to quantify their potency. derpharmachemica.com

Enzyme Inhibition Assays: To investigate mechanisms of action, specific enzyme assays are crucial. For example, a DNA gyrase supercoiling assay was used to confirm the inhibitory effect of PNT on this bacterial enzyme. nih.gov For anti-inflammatory and neuroprotective research, assays measuring the inhibition of enzymes like COX-2, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) are standard. nih.govnih.gov A stopped-flow CO₂ hydrase assay is used to determine inhibitory activity against carbonic anhydrase isoforms. nih.gov

Cell-Based Assays: The anti-inflammatory potential of compounds is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. researchgate.netresearchgate.net Cell viability assays, like the CellTiter-Glo Luminescent Cell Viability Assay, are used to assess the cytotoxicity of compounds against both cancer and non-tumor cell lines. mdpi.com

In Vivo Models:

Anti-inflammatory and Analgesic Models: The carrageenan-induced paw edema model in mice or rats is a widely used method to evaluate acute anti-inflammatory activity. mdpi.comresearchgate.net The acetic acid-induced writhing test in mice is employed to assess peripheral analgesic effects, while the hot-plate technique is used for determining central analgesic activity. researchgate.net

Infection Models: To test antimicrobial efficacy in a living system, immunosuppressed animal models are used. For example, an immunosuppressed mouse model of pneumocystosis was utilized to determine if the in vitro activity of piperazine-linked bisbenzamidines translated to in vivo efficacy. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Ligand Design and Target Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new ligands and the prediction of their biological targets. mdpi.comscirp.org

These techniques are widely applied in the study of piperazine derivatives. For instance, molecular docking is used to predict and analyze the binding interactions between a ligand and its target protein. nih.gov In the case of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, docking studies with the COX-2 enzyme helped to confirm their mechanism of action and rationalize their in vivo anti-inflammatory activity. nih.gov Similarly, docking studies on E. coli MurB and Candida albicans enzymes were used to predict the mechanisms underlying the antibacterial and antifungal activities of certain piperazine derivatives. nih.gov

Molecular dynamics simulations provide insights into the stability and dynamics of ligand-receptor complexes over time. nih.gov This method was used to understand why 1,2,4-trisubstituted piperazines showed different affinities for serotonin (B10506) receptors compared to their disubstituted analogs, suggesting that the third substituent could stabilize the ligand's binding pose. nih.gov

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Elimination (ADME) properties of newly designed compounds, which is crucial for assessing their drug-likeness early in the discovery process. mdpi.com These computational approaches, often performed with software like Avogadro which utilizes various force fields (e.g., UFF, GAFF), significantly streamline the drug development pipeline by prioritizing compounds with favorable predicted properties for synthesis and further testing. mdpi.com

Future Research Directions and Unexplored Avenues for 2 2 Piperazin 1 Yl Ethoxy Acetic Acid

Development of Green Chemistry Approaches for its Synthesis

The synthesis of piperazine (B1678402) and its derivatives has traditionally relied on methods that can be environmentally taxing. researchgate.net In recent years, a growing emphasis on sustainable development has spurred research into "green chemistry" approaches for synthesizing these valuable heterocyclic compounds. researchgate.net Future research will likely focus on developing more eco-friendly synthetic routes for 2-(2-(piperazin-1-yl)ethoxy)acetic acid.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a milder and more sustainable alternative to traditional catalysts. organic-chemistry.org

Use of Green Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives is a crucial aspect of green synthesis. researchgate.net

Multicomponent and One-Pot Reactions: Designing synthetic pathways where multiple steps are combined into a single reaction vessel can significantly reduce waste and improve efficiency. researchgate.net

Catalyst-Free Synthesis: Exploring reaction conditions that eliminate the need for, often metal-based, catalysts presents a significant goal for sustainable chemistry. researchgate.net

These green methodologies not only promise to reduce the environmental impact of producing this compound and its analogs but also offer potential economic benefits through increased efficiency and reduced waste. researchgate.net

Exploration of Novel Functionalizations and Scaffold Diversification for Medicinal Chemistry Applications

The versatility of the piperazine ring allows for extensive modification to modulate its pharmacological properties. museonaturalistico.itnih.gov While many existing piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in C-H functionalization are opening new avenues for creating more diverse and complex molecular architectures. mdpi.comencyclopedia.pub

Future research in this area will likely focus on:

C-H Functionalization: Directly modifying the carbon atoms of the piperazine ring allows for the introduction of a wider range of functional groups, leading to novel derivatives with potentially enhanced biological activity and selectivity. mdpi.comencyclopedia.pub This approach can overcome the structural limitations of traditional N-substitution methods. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the this compound structure with other chemical groups (bioisosteres) that retain similar biological activity can lead to compounds with improved pharmacokinetic profiles or reduced side effects. sid.ir

Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active moieties can result in hybrid molecules with dual or synergistic therapeutic effects. For instance, piperazine-oxazole hybrids have shown significant cytotoxicity in cancer cell lines. mdpi.com

These diversification strategies are crucial for expanding the therapeutic potential of this compound class beyond its current applications.

Advanced Mechanistic Investigations of Biological Activities in Derivatives

While the primary mechanism of action for many derivatives of this compound, such as cetirizine (B192768), is H1 histamine (B1213489) receptor antagonism, the broader class of piperazine derivatives exhibits a wide range of biological activities. ijrrjournal.comwisdomlib.org These include antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. museonaturalistico.itwisdomlib.org A deeper understanding of the molecular mechanisms underlying these activities is essential for rational drug design and development.

Future research should prioritize:

Target Identification and Validation: For derivatives showing promise in areas like cancer or infectious diseases, identifying the specific molecular targets (e.g., enzymes, receptors) is a critical step. For example, some piperazine derivatives have been investigated as VEGFR-2 inhibitors for their anti-proliferative activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating their biological activity can elucidate the key structural features required for a particular pharmacological effect. museonaturalistico.itnih.gov

In Silico Modeling and Docking Studies: Computational methods can predict how these molecules interact with biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective compounds. nih.gov For example, molecular docking has been used to study the interaction of arylpiperazine derivatives with the androgen receptor in prostate cancer models. nih.gov

These advanced mechanistic studies will provide a solid foundation for optimizing the therapeutic properties of this versatile class of compounds.

Potential Applications in Materials Science or Supramolecular Chemistry Research (e.g., as a linker or chelator)

The unique structural features of this compound, particularly the presence of multiple coordination sites (two nitrogen atoms and the carboxylic acid group), make it an attractive candidate for applications beyond medicine.

Promising areas for future investigation include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the piperazine moiety to act as a linker can be exploited to construct coordination polymers. rsc.org These materials have potential applications in gas storage, catalysis, and sensing. The carboxylic acid group provides an additional coordination site, allowing for the formation of more complex and robust structures.

Iron Chelators: Some polysubstituted piperazine derivatives have been synthesized and evaluated as iron chelators. nih.gov This property could be explored for applications in treating iron overload disorders or as neuroprotective agents in diseases associated with iron-induced oxidative stress, such as Parkinson's disease. nih.gov

Supramolecular Assemblies: The hydrogen bonding capabilities of the piperazine ring and the carboxylic acid group can be utilized to direct the formation of well-defined supramolecular structures. mdpi.com These assemblies could find use in areas such as drug delivery, molecular recognition, and the development of "smart" materials.

Exploring these non-pharmaceutical applications represents a largely untapped potential for the this compound scaffold and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.